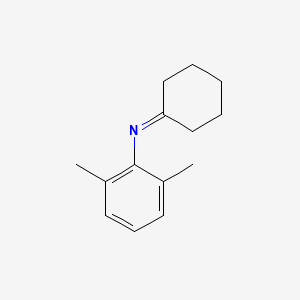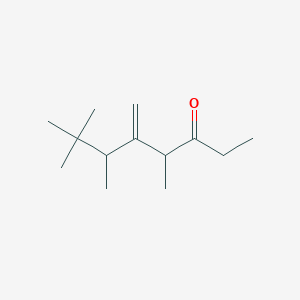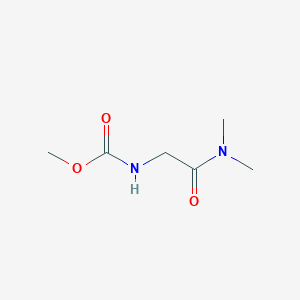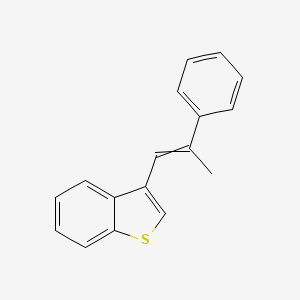
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone. One common method is the condensation of 3-butylamine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Substituted oxazolidines
Scientific Research Applications
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-oxazoline
- 4,4-Dimethyl-2-oxazoline
- 2-Phenyl-2-oxazoline
Uniqueness
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the butyl and isopropyl groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications in various fields.
Properties
CAS No. |
79443-08-6 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-butyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-8-12-10(11)9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
CPCVDYXUEOSTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)

![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)


![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)


![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
